(4-Iodopyridin-2-yl)methanol

Overview

Description

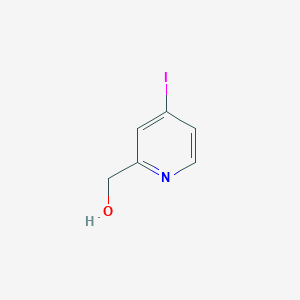

(4-Iodopyridin-2-yl)methanol is an organic compound with the molecular formula C6H6INO. It is a derivative of pyridine, where the pyridine ring is substituted with an iodine atom at the 4-position and a hydroxymethyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodopyridin-2-yl)methanol typically involves the iodination of 2-pyridinemethanol. One common method includes the reaction of 2-pyridinemethanol with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the 4-position .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the iodination process.

Chemical Reactions Analysis

Types of Reactions

(4-Iodopyridin-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The iodine atom can be reduced to form the corresponding pyridine derivative without the iodine substituent.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the iodine atom.

Major Products Formed

Oxidation: 4-Iodopyridine-2-carboxaldehyde or 4-iodopyridine-2-carboxylic acid.

Reduction: 2-Pyridinemethanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Iodopyridin-2-yl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of biological pathways and as a building block for bioactive compounds.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Iodopyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, while the iodine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

4-Iodopyridine: Similar structure but lacks the hydroxymethyl group.

2-Iodopyridine: Iodine atom at the 2-position instead of the 4-position.

4-Chloropyridine: Chlorine atom instead of iodine at the 4-position.

Uniqueness

(4-Iodopyridin-2-yl)methanol is unique due to the presence of both the iodine atom and the hydroxymethyl group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Biological Activity

(4-Iodopyridin-2-yl)methanol is an organic compound with the molecular formula C₆H₆INO, characterized by a pyridine ring substituted with an iodine atom at the 4-position and a hydroxymethyl group at the 2-position. This unique structure imparts specific biological activities and makes it a subject of interest in medicinal chemistry and biological research.

The compound's reactivity is influenced by its functional groups:

- Hydroxymethyl Group : Capable of participating in hydrogen bonding, enhancing solubility and interaction with biological targets.

- Iodine Atom : Modifies electronic properties, affecting reactivity and binding affinity to enzymes or receptors.

The biological activity of this compound is largely determined by its interactions with various biological macromolecules. It may act as an inhibitor or modulator of specific enzymes or receptors, impacting metabolic pathways. The compound's mechanism can vary based on its application in medicinal chemistry, where it may influence cellular processes through:

- Enzyme inhibition

- Receptor modulation

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Similar pyridine derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Properties : Some studies indicate that related compounds can inhibit tumor growth by targeting specific cellular pathways, making them candidates for cancer therapeutics.

- Neuroprotective Effects : Certain derivatives have shown promise in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique biological profile of this compound against structurally similar compounds.

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 4-Iodopyridine | Iodine on pyridine | Anticancer | Lacks hydroxymethyl group |

| 2-Iodopyridine | Iodine at the 2-position | Antimicrobial | Different substitution pattern |

| 4-Chloropyridine | Chlorine atom instead of iodine | Antimicrobial | Different halogen substitution |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Inhibition Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent.

- For instance, a study reported that derivatives of this compound effectively inhibited enzyme activity in vitro, leading to reduced cell proliferation in cancer cell lines .

- Neuroprotective Research : Another study examined the effects of related compounds on neuronal cell survival under oxidative stress conditions, demonstrating that these compounds could enhance cell viability and reduce apoptosis .

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial properties of several pyridine derivatives, including this compound, revealing significant activity against Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name |

(4-iodopyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c7-5-1-2-8-6(3-5)4-9/h1-3,9H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPDZESDLAXZIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1I)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.